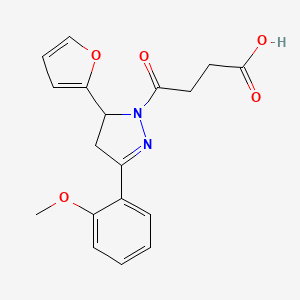![molecular formula C14H11BrFNO B2738500 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol CAS No. 1232820-55-1](/img/structure/B2738500.png)
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H11BrFNO and a molecular weight of 308.15 .
Molecular Structure Analysis
The molecule has an intramolecular O-H…N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule in the two polymorphs was found to be significantly different, with dihedral angles (Φ) between the two aromatic rings for the previously publishedorange' polymorph of Φ = 1.8 (2)° at 120K, while the new yellow’ polymorph had Φ = 45.6 (1)° at 150K . Physical And Chemical Properties Analysis
The compound has a density of 1.41±0.1 g/cm3 . It also displays some degree of thermochromism, with the color changing based on temperature .科学的研究の応用
Chemosensors for Metal Ions Detection
The application of bromoaniline-based Schiff base chemosensors, including variants similar to 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol, in the selective and notable detection of Cu2+ and Zn2+ ions, has been demonstrated. These chemosensors form complexes with metal ions, showcasing their potential in constructing molecular memory devices due to their multisensoric properties. Their DNA- and human serum albumin (HSA)-binding efficacies further highlight their versatility in biological and chemical sensing applications (Das et al., 2021).
Structural and Thermal Analyses of Metal Complexes
Synthesis and characterization of metal complexes with 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and their structural analyses through X-ray diffraction have been conducted. These studies provide insights into the compounds' geometries and the thermal degradation processes of such Schiff base complexes, indicating their potential in materials science and coordination chemistry (Takjoo et al., 2013).
Quantum Chemical Studies
Density functional theory (DFT) calculations have been employed to investigate the molecular structure, electrostatic potential, atomic charges, and molecular orbital energies of compounds similar to the one . These studies shed light on the compounds' potential as multidentate ligands capable of forming metal complexes with various coordination geometries, which is crucial for developing new materials with desired electronic properties (Tanak, 2019).
Corrosion Inhibition
The effectiveness of imines, including structures related to 4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol, as corrosion inhibitors for mild steel in hydrochloric acid solution has been studied. These compounds exhibit mixed-type inhibition behavior, suggesting their potential application in corrosion prevention strategies in industrial settings (Shanbhag et al., 2007).
Polymer Synthesis and Characterization
Research into the synthesis and characterization of chelate polymers containing etheric diphenyl ring backbones, utilizing Schiff base compounds as monomers, has highlighted the polymers' thermal, optical, electrochemical, and morphological properties. These findings underscore the potential of such materials in advanced technological applications, including optoelectronics and molecular electronics (Kaya & Aydın, 2011).
特性
IUPAC Name |
4-bromo-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHDESVHRJJVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)
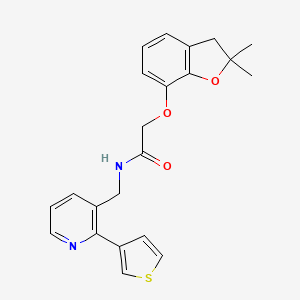
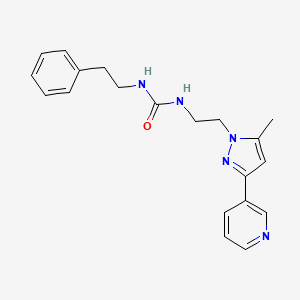
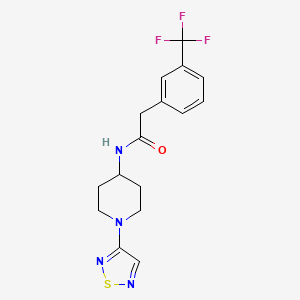
![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)
![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[[6-(2-methoxyethoxy)pyridazin-3-yl]methyl]prop-2-enamide](/img/structure/B2738431.png)

![2-{[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2738433.png)
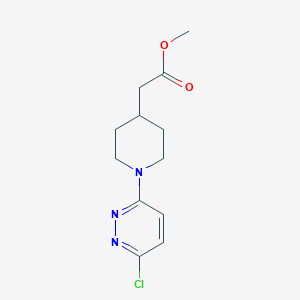
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
